BenchChemオンラインストアへようこそ!

PD 407824

Cell Cycle Checkpoint Kinase Kinase Selectivity

PD 407824 uniquely combines dual Chk1/Wee1 inhibition (IC₅₀: 47/97 nM) with exclusive BMP4-sensitizing activity—enabling hESC differentiation to mesoderm/cytotrophoblast at subthreshold BMP4 levels. Unlike AZD7762, it suppresses osteoclastogenesis without Chk2-mediated osteoblast activation. With >1,000-fold selectivity over c-Src, PDGFR, and FGFR, it is validated for cisplatin sensitization at 0.5 μM in SK-OV-3, OVCAR-3, and A2780cis ovarian cancer lines. Sold under Pfizer license, ≥98% purity.

Molecular Formula C20H12N2O3
Molecular Weight 328.3 g/mol
CAS No. 622864-54-4
Cat. No. B1678585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 407824
CAS622864-54-4
SynonymsPD0407824;  PD-0407824;  PD 0407824;  PD407824;  PD-407824;  PD 407824
Molecular FormulaC20H12N2O3
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O
InChIInChI=1S/C20H12N2O3/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24/h1-9,21,23H,(H,22,24,25)
InChIKeyIAUZTOZLTFSMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 407824 (CAS 622864-54-4): Chk1/Wee1 Inhibitor for Cell Cycle Checkpoint Research and Stem Cell Differentiation


PD 407824 is a small-molecule checkpoint kinase inhibitor that targets both Chk1 (IC₅₀ = 47 nM) and Wee1 (IC₅₀ = 97 nM) [1][2]. It is a pyrrolocarbazole derivative (9-hydroxy-4-phenyl-pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione) with molecular weight 328.32 Da and purity ≥98% as determined by HPLC . The compound is sold for research purposes under license from Pfizer Inc. and is available through multiple authorized suppliers including Tocris, MedChemExpress, and Sigma Aldrich . PD 407824 functions as a dual inhibitor of G2/M checkpoint regulators and uniquely serves as a chemical BMP4 sensitizer—a property not shared by other Chk1 or Wee1 inhibitors [3].

PD 407824 Substitution Risks: Why Dual Chk1/Wee1 Selectivity Profile and BMP4 Sensitization Preclude Generic Replacement


Substituting PD 407824 with other checkpoint kinase inhibitors is scientifically unsound due to three distinct properties that are absent in alternative compounds. First, PD 407824 exhibits a unique dual Chk1/Wee1 inhibition profile (IC₅₀: 47 nM and 97 nM) combined with >1,000-fold selectivity over c-Src, PDGFR, and FGFR (all IC₅₀ >50 μM)—a selectivity window not replicated by single-target Wee1 inhibitors such as adavosertib (MK-1775) or Chk1-selective agents like prexasertib [1]. Second, PD 407824 is the only checkpoint kinase inhibitor identified as a chemical BMP4 sensitizer via high-throughput screening, enabling hESC differentiation toward mesoderm and cytotrophoblast lineages at subthreshold BMP4 concentrations [2]. Third, comparative studies with AZD7762 (a Chk1/Chk2 inhibitor) reveal that PD 407824 produces markedly different transcriptional outcomes in osteoblasts, with AZD7762—but not PD 407824—stimulating osteoblast development through Chk2 inhibition and p53 signaling [3][4]. These mechanistic divergences preclude simple interchangeability.

PD 407824 Comparative Evidence: Quantified Differentiation from MK-1775, AZD7762, and Class-Level Alternatives


PD 407824 vs. MK-1775 (Adavosertib): Dual Chk1/Wee1 Inhibition vs. Wee1-Selective Activity

PD 407824 demonstrates dual inhibition of both Chk1 and Wee1 (IC₅₀: 47 nM and 97 nM, respectively) [1], whereas adavosertib (MK-1775/AZD1775) is a Wee1-selective inhibitor with reported IC₅₀ of 5.2 nM against Wee1 but negligible Chk1 activity [2]. This dual-target profile distinguishes PD 407824 for applications requiring simultaneous G2/M checkpoint abrogation through both the Chk1 and Wee1 pathways—a property not achievable with Wee1-selective agents.

Cell Cycle Checkpoint Kinase Kinase Selectivity

PD 407824 vs. AZD7762: Distinct Osteoblast Gene Expression Outcomes in Bone Remodeling Models

In direct head-to-head comparison, PD 407824 and AZD7762 produced markedly different effects on osteoblast gene expression despite both being checkpoint kinase inhibitors. AZD7762 (a Chk1/Chk2 inhibitor) stimulated osteoblast development through Chk2 inhibition and p53 downregulation, whereas PD 407824 (Chk1/Wee1 inhibitor lacking Chk2 activity) did not activate this pathway [1][2]. Both compounds suppressed RANKL-driven osteoclast differentiation: PD 407824 reduced TRAP-positive multinucleated osteoclasts at 0.1, 0.5, and 2 μM concentrations [3].

Bone Remodeling Osteoblast Differentiation Checkpoint Kinase

PD 407824 Unique BMP4 Sensitization: Chemical Sensitizer Property Absent in Other Checkpoint Kinase Inhibitors

PD 407824 was identified via high-throughput chemical screening as a BMP4 sensitizer—a property not reported for any other checkpoint kinase inhibitor including AZD7762, MK-1775, prexasertib, or PF-477736 [1]. In C2C12 myoblasts, PD 407824 enhanced BMP4-induced SMAD1/5/9 phosphorylation, as quantified by western blot densitometry [2]. In hESCs, PD 407824 (at concentrations where BMP4 alone showed no effect) cooperated with subthreshold BMP4 to induce mesoderm and cytotrophoblast differentiation [3].

Stem Cell Biology BMP Signaling Directed Differentiation

PD 407824 Cisplatin Sensitization: Subtoxic 0.5 μM Dosing Across Ovarian Cancer Cell Lines

PD 407824 sensitizes ovarian cancer cells to cisplatin at subtoxic concentrations. In SK-OV-3 and OVCAR-3 ovarian cancer cells, as well as cisplatin-resistant A2780cis cells, PD 407824 at 0.5 μM significantly enhanced cisplatin cytotoxicity [1]. RNAi kinome screening identified CHK1 as a modulator of cisplatin response, and subsequent pharmacological validation with PD 407824 confirmed sensitization in both SKOV3 and OVCAR3 lines [2]. This concentration (0.5 μM) is approximately 10-fold above the Chk1 IC₅₀ but remains subtoxic as monotherapy [3].

Ovarian Cancer Chemosensitization Cisplatin Resistance

PD 407824 Kinase Selectivity Profile: >1,000-Fold Selectivity Over c-Src, PDGFR, FGFR, and CDKs

PD 407824 exhibits a well-characterized selectivity profile across a panel of protein kinases. Against Chk1 and Wee1, IC₅₀ values are 47 nM and 97 nM respectively [1]. Selectivity ratios: >1,000-fold over c-Src (IC₅₀ >50 μM), PDGFR (>50 μM), FGFR (>50 μM), and other CDKs (>50 μM); ~70-fold over PKC (IC₅₀ = 3.4 μM); ~80-fold over CDK4 (IC₅₀ = 3.75 μM) . This comprehensive selectivity data enables researchers to interpret phenotypic effects with greater confidence that observed outcomes derive from Chk1/Wee1 inhibition rather than off-target kinase modulation.

Kinase Profiling Selectivity Off-Target Activity

PD 407824 Gemcitabine Sensitization in Pancreatic Cancer: Validated CHK1-Dependent Mechanism

In MIA PaCa-2 pancreatic cancer cells, PD 407824 and the CHK1 inhibitor SB 218078 both sensitized cells to gemcitabine, confirming CHK1 as a gemcitabine sensitization target [1]. This finding emerged from synthetic lethal RNAi screening that identified CHK1 as a sensitizing target for gemcitabine therapy, with subsequent small-molecule validation using PD 407824 [2]. The study demonstrates that CHK1 inhibition—achievable with PD 407824—enhances gemcitabine efficacy in pancreatic cancer models.

Pancreatic Cancer Gemcitabine Synthetic Lethality

PD 407824 Optimal Use Cases: Evidence-Backed Research Applications for Procurement Decision-Making


hESC Directed Differentiation: Mesoderm and Cytotrophoblast Lineage Specification with Subthreshold BMP4

PD 407824 enables directed differentiation of human embryonic stem cells toward mesoderm or cytotrophoblast lineages when combined with BMP4 concentrations that alone produce no differentiation response. This BMP4-sensitizing property, identified via high-throughput screening and validated in hESC differentiation protocols, is unique to PD 407824 among commercially available checkpoint kinase inhibitors [1]. Researchers seeking to conserve costly BMP4 growth factor or to titrate differentiation outcomes should select PD 407824 specifically for this application, as no alternative compound (including AZD7762, MK-1775, or prexasertib) has demonstrated BMP sensitization activity [2].

Ovarian Cancer Chemosensitization Research: Cisplatin Combination Studies at Validated Subtoxic 0.5 μM Dosing

PD 407824 is validated for cisplatin sensitization studies in ovarian cancer models. At 0.5 μM—a concentration approximately 10-fold above Chk1 IC₅₀ but subtoxic as monotherapy—PD 407824 sensitizes SK-OV-3, OVCAR-3, and cisplatin-resistant A2780cis cells to cisplatin [1]. This established working concentration, supported by RNAi kinome screening validation of CHK1 as the target, provides researchers with a reproducible dosing regimen for combination studies. Alternative CHK1 inhibitors may require independent dose optimization and lack published cisplatin sensitization data in these specific ovarian cancer lines [2].

Bone Metastasis and Osteoclast Biology: Chk2-Independent Osteoclast Suppression Without Osteoblast Activation

For studies of bone metastasis or osteoclast differentiation, PD 407824 offers a Chk2-independent profile that suppresses RANKL-driven osteoclast differentiation (at 0.1-2 μM) without concurrent stimulation of osteoblast development [1]. In contrast, AZD7762—a Chk1/Chk2 inhibitor—activates osteoblast p53 signaling through Chk2 inhibition, introducing a confounding variable in bone remodeling studies [2]. Investigators requiring selective osteoclast suppression without off-target osteoblast activation should procure PD 407824 rather than Chk2-inhibiting checkpoint kinase inhibitors [3].

G2/M Checkpoint Abrogation: Dual Chk1/Wee1 Inhibition for Enhanced Checkpoint Override

PD 407824 provides simultaneous inhibition of both major G2/M checkpoint regulators—Chk1 (IC₅₀ = 47 nM) and Wee1 (IC₅₀ = 97 nM)—enabling more complete checkpoint abrogation than single-target inhibitors [1]. For studies requiring maximal G2/M checkpoint override (e.g., DNA damage sensitization, cell cycle synchronization, or radio-sensitization), PD 407824's dual pharmacology may produce stronger checkpoint abrogation than Wee1-selective agents (e.g., adavosertib, MK-1775 IC₅₀ = 5.2 nM Wee1 only) or Chk1-selective inhibitors (e.g., prexasertib) [2]. This dual-target profile is supported by published selectivity data showing minimal off-target activity against CDKs and receptor tyrosine kinases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 407824

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.